(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11-10-12(19-24-11)16(22)20-6-8-21(9-7-20)17-18-15-13(23-2)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLZSOVHQSKKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 4-methoxybenzothiazole with piperazine under specific conditions to form the piperazinyl derivative. Subsequently, the 5-methylisoxazole moiety is introduced through a suitable reaction, often involving a coupling reaction with the appropriate reagents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques to isolate the final product.
Chemical Reactions Analysis
Reactivity of the Piperazine Ring
The piperazine subunit serves as a nucleophilic site due to its secondary amine groups, enabling alkylation, acylation, and coupling reactions.
For example, SNAr (nucleophilic aromatic substitution) reactions with chloro- or bromo-substituted aromatics under basic conditions yield arylpiperazine analogs, a strategy employed in CDK4/6 inhibitor synthesis .
Modification of the 4-Methoxybenzo[d]thiazole Moiety
The methoxy group and thiazole ring enable electrophilic substitution and demethylation:
The methoxy group’s electron-donating nature directs electrophilic substitution to the 5- or 6-positions of the benzothiazole ring. Demethylation with BBr₃ generates a phenol group, enabling further functionalization.
Reactivity of the 5-Methylisoxazole Group
The isoxazole ring participates in cycloadditions and ring-opening reactions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile oxides, Cu(acac)₂ | Isoxazolo-isoxazoline hybrids | |
| Hydrolysis | HCl, H₂O, reflux | β-Ketoamide derivatives via ring-opening | |
| Oxidation | mCPBA, CHCl₃, 0°C | Isoxazole N-oxide derivatives |
Hydrolysis under acidic conditions cleaves the isoxazole ring to form β-ketoamides, which can undergo further condensation.
Cross-Coupling Reactions
The compound’s aromatic and heteroaromatic systems facilitate metal-catalyzed cross-couplings:
For instance, Suzuki coupling with 4-fluorophenylboronic acid introduces fluorinated aryl groups, enhancing metabolic stability .
Functional Group Interconversion
Key transformations include:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Methoxy → Hydroxy | BBr₃, CH₂Cl₂ | Enables hydrogen bonding with biological targets | |
| Methylisoxazole → Carboxylic Acid | KMnO₄, H₂O, Δ | Facilitates conjugation with amines or alcohols | |
| Thiazole C-2 position alkylation | LDA, alkyl halides, THF, −78°C | Introduces steric bulk or lipophilic groups |
Mechanistic Insights
-
Piperazine Acylation : The lone pair on the piperazine nitrogen attacks electrophilic carbonyl carbons, forming stable amide bonds .
-
Benzothiazole Halogenation : Bromination occurs regioselectively at the electron-rich 5-position due to methoxy group activation .
-
Isoxazole Ring-Opening : Acidic hydrolysis proceeds via protonation of the nitrogen, leading to oxazole ring cleavage and ketoamide formation.
Scientific Research Applications
The compound has demonstrated a range of biological activities, making it a candidate for further research in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that compounds similar to (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone exhibit significant antimicrobial properties against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
- Antitumor Activity : The compound has also been evaluated for its antitumor properties. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and modulating pro-apoptotic and anti-apoptotic proteins. This effect is crucial for developing potential anticancer agents .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of synthesized benzothiazole derivatives, including the target compound, demonstrated promising results against multi-drug resistant bacterial strains. The study highlighted the structure-activity relationship (SAR), showing that modifications to the piperazine or isoxazole moieties could enhance antimicrobial potency.
- Cancer Research : In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. One particular study demonstrated significant cytotoxic effects on human breast cancer cells, linking these effects to alterations in cell cycle progression and apoptosis induction .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies for treating infections caused by resistant strains.
- Cancer Treatment : The antitumor activity positions it as a candidate for further investigation in cancer therapy, potentially leading to novel chemotherapeutic agents.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving binding to receptors or enzymes that play a role in biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
4-(4-Methoxybenzothiazol-2-yl)piperazine
5-Methylisoxazole derivatives
Piperazine-based compounds
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different biological and chemical properties.
Biological Activity
The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.42 g/mol. It features a piperazine ring linked to a methoxybenzothiazole moiety and a methylisoxazole group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O2S |
| Molecular Weight | 342.42 g/mol |
| CAS Number | 955678-31-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the methoxybenzothiazole and isoxazole intermediates. The coupling reaction often employs solvents like dichloromethane or dimethylformamide and catalysts such as palladium on carbon or copper iodide to enhance yields and purity .
Antimicrobial Activity
Research has demonstrated that derivatives containing thiazole and piperazine structures exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate to good activity against various bacterial strains .
In vitro studies have indicated that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus , with some derivatives achieving higher efficacy than standard antibiotics .
Antitumor Activity
The compound's structural features suggest potential antitumor activity, particularly through inhibition of specific kinases involved in cancer progression. Studies have shown that thiazole derivatives can act as inhibitors for various cancer-related pathways, including those mediated by tyrosine kinases .
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways.
- Enzyme Inhibition : The thiazole and isoxazole groups may participate in enzyme inhibition through non-covalent interactions, altering metabolic pathways relevant to disease states .
- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which could contribute to their therapeutic effects in oxidative stress-related conditions .
Case Studies
In a comparative study involving various thiazole-piperazine derivatives, it was found that modifications in the substituents on the benzothiazole ring significantly influenced antibacterial potency and selectivity against cancer cell lines. For example, compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the 4-methoxybenzo[d]thiazole and 5-methylisoxazole moieties via a piperazine linker. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF or dichloromethane) .
- Catalytic optimization : Palladium catalysts may enhance cross-coupling reactions for heterocyclic frameworks .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) improves purity .
- Critical Parameters : Control reaction temperature (reflux at 80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine connectivity (e.g., δ 3.8 ppm for methoxy groups) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity >95% .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. ~413.5 g/mol) .
- Supplementary Methods : FT-IR for functional group validation (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays .
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Approach :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or β-lactamases. Compare pose consistency across studies .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess ligand-receptor stability under physiological conditions .
- Data Integration : Meta-analysis of bioactivity datasets (ChEMBL, PubChem) to identify confounding variables (e.g., assay pH, solvent polarity) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Experimental Design :
- Salt Formation : Co-crystallize with citric acid or HCl to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation method) .
- In Silico Tools : Predict logP and pKa using ChemAxon or ACD/Labs to guide derivatization (e.g., adding polar groups to the isoxazole ring) .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the methoxybenzo[d]thiazole moiety?
- Methodology :
- Analog Synthesis : Replace methoxy with ethoxy, hydroxy, or halogens; assess changes in bioactivity .
- 3D-QSAR : CoMFA/CoMSIA models to map electrostatic/hydrophobic contributions of the thiazole ring .
- Key Findings : Methoxy groups enhance π-stacking with aromatic residues in target proteins (e.g., tubulin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
